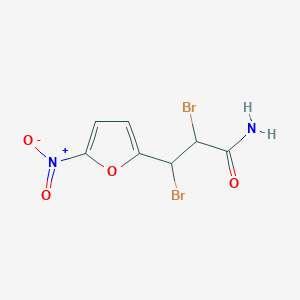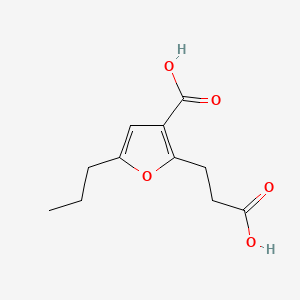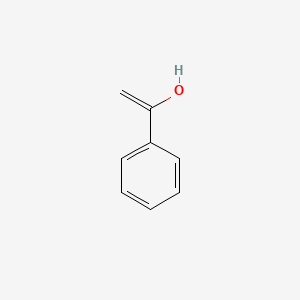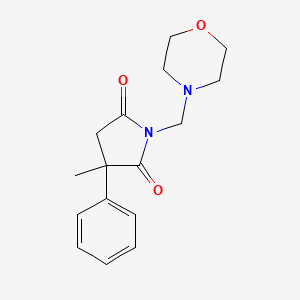
Morsuximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モルスキシミドは、抗てんかん作用で知られるスクシンイミド誘導体です。チノイン・ギョグセル・エシュ・ヴェイエシェチ・テルメケク・ギャラ・ルトによって特許を取得しており、腹腔内投与によりネコに軽度の催眠作用を示すことがわかっています。 モルスキシミドは、主にテトラコルによって誘発されるてんかん重積状態の制御に使用されます .
準備方法
合成経路と反応条件
モルスキシミドの合成には、3-メチル-1-(4-モルホリニルメチル)-3-フェニル-2,5-ピロリジノンと適切な試薬を制御された条件下で反応させることが含まれます。 具体的な合成経路と反応条件は、様々な化学文献に記載されていますが、一般的には、反応を促進するために有機溶媒と触媒を使用します .
工業生産方法
モルスキシミドの工業生産には、通常、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。このプロセスには、目的の製品品質を達成するための結晶化やクロマトグラフィーなどの精製工程が複数含まれます。
化学反応の分析
反応の種類
モルスキシミドは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: モルスキシミドは、強力な酸化剤を使用して酸化することで、様々な酸化生成物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、モルホリン環またはフェニル基で起こり得ます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生じることがあり、還元はアルコールまたはアミンを生じることがあります。
科学研究への応用
モルスキシミドは、以下を含む幅広い科学研究への応用があります。
化学: スクシンイミド誘導体の研究におけるモデル化合物として使用されます。
生物学: 神経活動と発作制御への影響について調査されています。
医学: てんかんやその他の神経疾患の治療における可能性のある用途について探求されています。
科学的研究の応用
Morsuximide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of succinimide derivatives.
Biology: Investigated for its effects on neural activity and seizure control.
Medicine: Explored for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic drugs and related compounds.
作用機序
モルスキシミドは、T型電圧感受性カルシウムチャネルに結合することによって作用を発揮します。 これらのチャネルは、興奮性細胞へのカルシウムイオンの流入を仲介し、筋収縮、ホルモンまたは神経伝達物質の放出、遺伝子発現、細胞運動性、細胞分裂、細胞死など、様々なカルシウム依存性プロセスに関与しています . モルスキシミドは、これらのチャネルを調節することで、発作閾値を高め、欠神発作時の意識の喪失に関連する発作性棘波パターンを抑制します。
類似化合物の比較
類似化合物
メトスクシミド: 抗痙攣薬として使用されるもう一つのスクシンイミド誘導体です。
エトスクシミド: 欠神発作の治療に一般的に使用されます。
フェンスキシミド: 構造が似ており、同様の医療目的で使用されます。
独自性
モルスキシミドは、T型カルシウムチャネルに対する特異的な結合親和性と、他のスクシンイミド誘導体ではそれほど顕著ではない軽度の催眠作用により、独自性を持っています。 これは、特定の種類の発作の制御に特に効果的であり、類似の化合物と比較して明確な薬理学的プロファイルを備えています .
類似化合物との比較
Similar Compounds
Methsuximide: Another succinimide derivative used as an anticonvulsant.
Ethosuximide: Commonly used to treat absence seizures.
Phensuximide: Similar in structure and used for similar medical purposes.
Uniqueness
Morsuximide is unique due to its specific binding affinity for T-type calcium channels and its mild hypnotic effects, which are not as pronounced in other succinimide derivatives. This makes it particularly effective in controlling certain types of seizures and provides a distinct pharmacological profile compared to similar compounds .
特性
CAS番号 |
3780-72-1 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
3-methyl-1-(morpholin-4-ylmethyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-16(13-5-3-2-4-6-13)11-14(19)18(15(16)20)12-17-7-9-21-10-8-17/h2-6H,7-12H2,1H3 |
InChIキー |
WCHQWOQHNBKKDS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
同義語 |
1-morpholinomethyl-3-phenyl-3-methyl- pyrrolidinedione-2,5 morfolep morpholep |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


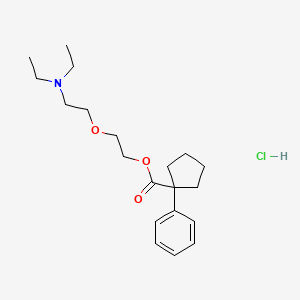

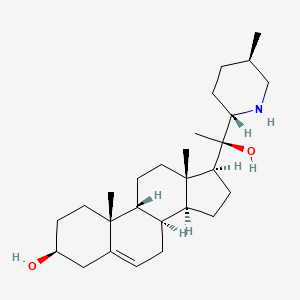
![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)
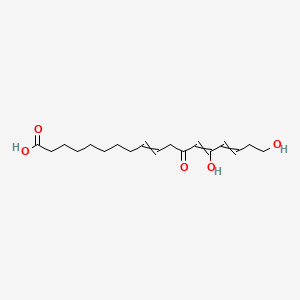
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
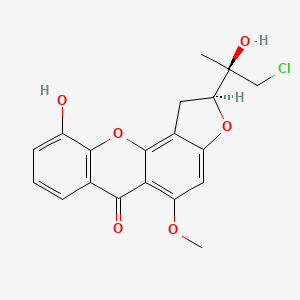
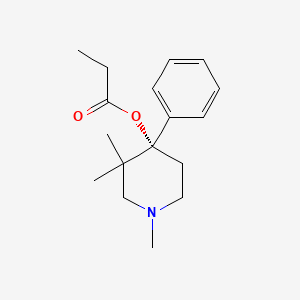
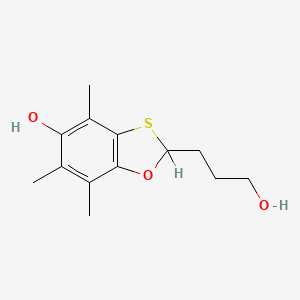
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
